

A Comparative Analysis of Methylfurmethide Iodide and Carbachol: A Guide for Researchers

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Compound of Interest

Compound Name: Methylfurmethide iodide

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two notable cholinergic agonists: **Methylfurmethide iodide** and carbachol. This document synthesizes available experimental data on their binding affinities and functional activities at muscarinic acetylcholine receptors, offering a valuable resource for understanding their pharmacological profiles.

Introduction

Methylfurmethide iodide, also known as 5-methylfurmethide (5-MFT), and carbachol are synthetic choline esters that act as agonists at muscarinic acetylcholine receptors (mAChRs). These receptors, comprising five subtypes (M1-M5), are G protein-coupled receptors that mediate a wide range of physiological functions, making them important targets for therapeutic intervention. While both compounds mimic the action of the endogenous neurotransmitter acetylcholine, their detailed pharmacological properties, including subtype selectivity and functional efficacy, can differ. This guide aims to provide a comparative overview of these two compounds based on available scientific literature.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of **Methylfurmethide iodide** and carbachol at various muscarinic receptor subtypes. It is important to note that the data for carbachol is more extensive and has been compiled from multiple studies, which may have utilized different experimental systems and conditions. The data for **Methylfurmethide iodide** is more limited.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

Compound	M1	M2	M3	M4	M5
Methylfurmet hide iodide	Data not available	Data not available	Data not available	Data not available	Data not available
Carbachol	4.18[1]	4.89	5.00	4.82	Data not available

Note: Higher pKi values indicate greater binding affinity.

Table 2: Muscarinic Receptor Functional Activity (pEC50 / ED50)

Compound	M1	M2	M3	M4	M5
Methylfurmet hide iodide	Data not available	Data not available	Apparent ED50: 2.75 x 10 ⁻⁸ M (guinea-pig ileum)[2]	Data not available	Data not available
Carbachol	5.6 (IP1 accumulation)	6.7 (cAMP inhibition)	5.9 (IPs accumulation) [3]	5.7 (cAMP inhibition)	4.7 (IPs accumulation) [3]

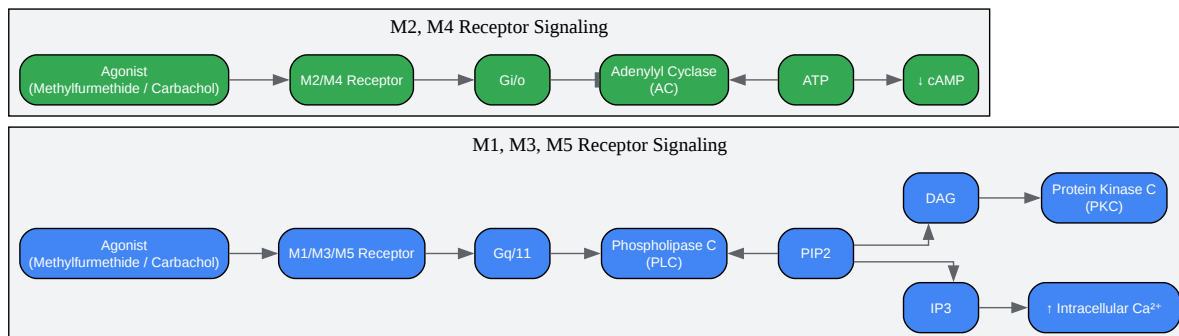
Note: Higher pEC50 values indicate greater potency. ED50 is the molar concentration that produces 50% of the maximum response.

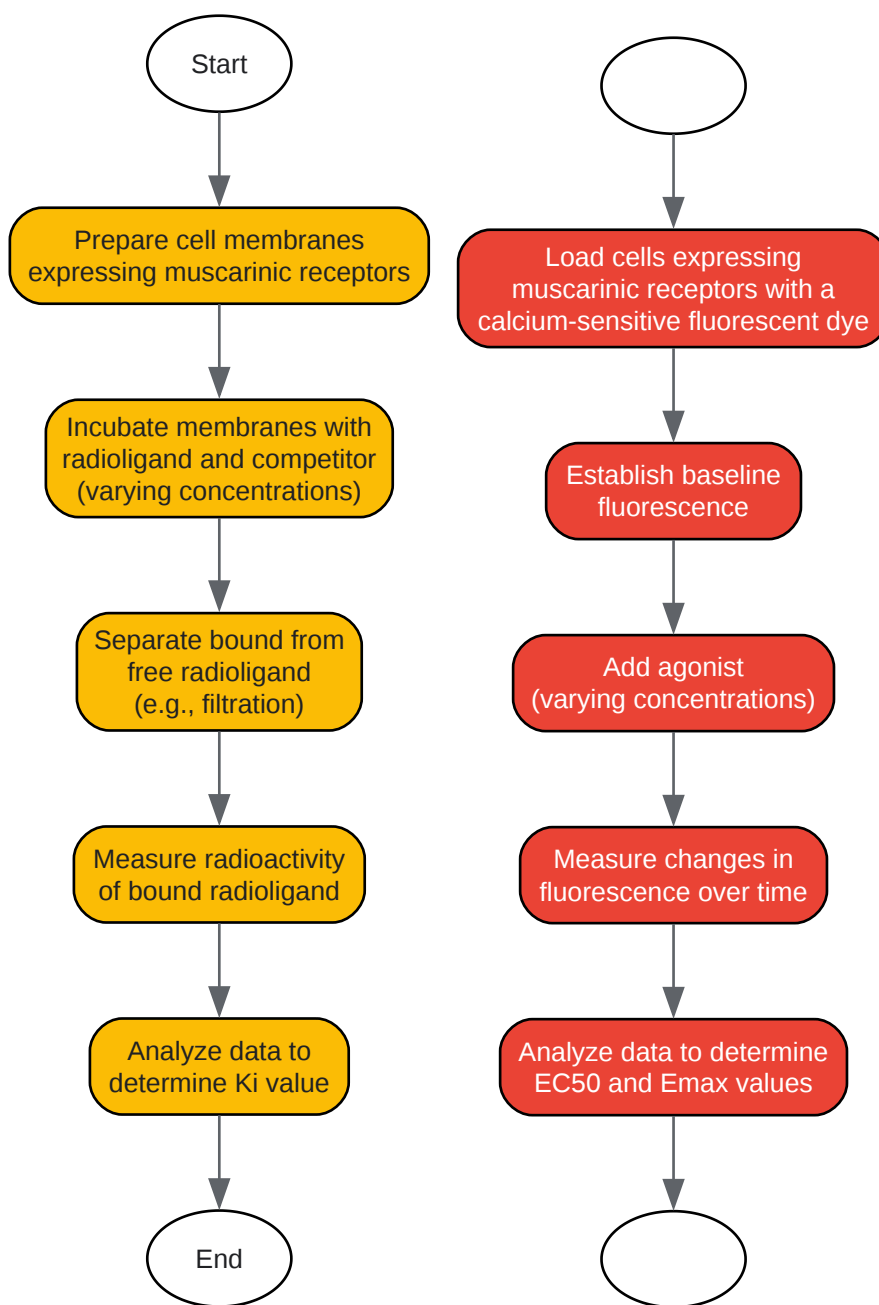
Table 3: Additional Pharmacological Parameters

Compound	Parameter	Value	Tissue/Cell Line
Methylfurmethide iodide	Dissociation Constant (KA)	7.22 x 10 ⁻⁷ M	Guinea-pig ileal longitudinal muscle[2]
Relative Affinity (vs. ACh)	1.33	Guinea-pig ileal longitudinal muscle[2]	
Relative Intrinsic Efficacy (vs. ACh)	1.54	Guinea-pig ileal longitudinal muscle[2]	
Carbachol	pD2 (negative inotropic action)	5.38 - 5.80	Guinea-pig atria[4]

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by agonists like **Methylfurmethide iodide** and carbachol initiates intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.





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